(3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid
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Overview
Description
(3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid is a heterocyclic compound that features a fused ring system containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, a phosphine-mediated deoxygenative [3 + 2] cycloaddition of carboxylic acids has been reported as an efficient method for synthesizing oxazole derivatives . This method employs naturally abundant and inexpensive carboxylic acids as starting materials and is performed in a green and sustainable catalytic system, avoiding the use of transition metals and toxic oxidants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce new functional groups into the oxazole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with different substituents, while substitution reactions can introduce a wide range of functional groups into the oxazole ring.
Scientific Research Applications
Chemistry
In chemistry, (3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential biological activities. Oxazole derivatives are known to exhibit various therapeutic properties, including antibacterial, antifungal, and anticancer activities. Researchers investigate the biological effects of this compound to identify new drug candidates.
Medicine
In medicine, this compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them promising candidates for the development of new medications.
Industry
In the industrial sector, this compound is used in the production of advanced materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities, such as improved mechanical strength or enhanced conductivity.
Mechanism of Action
The mechanism of action of (3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
(3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-5H,1-3H2,(H,9,10)/t4-,5+/m1/s1 |
InChI Key |
KQTVLXDCOVTAKY-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)ON=C2C(=O)O |
Canonical SMILES |
C1CC2C(C1)ON=C2C(=O)O |
Origin of Product |
United States |
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